N,N'-Di-Boc-guanidine

Synthetic Yield Process Chemistry Cost Efficiency

Uncontrolled guanidine alkylation with mono-protected reagents leads to over-alkylation byproducts that compromise yield and purity in multi-step API synthesis. N,N'-Di-Boc-guanidine (CAS 154476-57-0) eliminates this risk via orthogonal bis-Boc protection, exposing only the central nitrogen for selective functionalization. • Achieves up to 95% yield as a precursor to N,N′-di-Boc-N″-triflylguanidine for amine guanidinylation on solid or solution phase. • Crystalline solid (mp 141-144°C) with excellent long-term stability for multi-kilo process campaigns. • One multifunctional building block replaces multiple single-purpose guanidinylating reagents, reducing procurement complexity and inventory overhead.

Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
CAS No. 154476-57-0
Cat. No. B124702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-Boc-guanidine
CAS154476-57-0
Molecular FormulaC11H21N3O4
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N
InChIInChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)
InChIKeyVPWFNCFRPQFWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N′-Di-Boc-guanidine Overview


N,N′-Di-Boc-guanidine (CAS 154476-57-0), formally 1,3-bis(tert-butoxycarbonyl)guanidine, is a symmetrical, double-Boc-protected guanidine derivative with a molecular formula of C11H21N3O4 and a molecular weight of 259.3 g/mol . It is primarily utilized as a stable, crystalline intermediate for the introduction of a protected guanidine moiety into target molecules [1]. The compound's defining feature is the presence of two acid-labile tert-butoxycarbonyl (Boc) protecting groups, which provide orthogonal protection for two of the guanidine's three nitrogen atoms, leaving the central nitrogen free for further derivatization or nucleophilic attack . This specific substitution pattern renders it a crucial building block in the multi-step synthesis of complex guanidine-containing pharmaceuticals and bioactive natural products [2].

1 Orthogonal double-Boc protection with free central nitrogen for selective derivatization
2 Crystalline stable solid; supports reliable handling, weighing, and ambient storage
3 Versatile building block for introducing protected guanidine into multi-step syntheses

Why N,N′-Di-Boc-guanidine Is Irreplaceable


The critical role of N,N′-Di-Boc-guanidine stems from its unique combination of reactivity, protection pattern, and synthetic versatility, which is not simultaneously offered by other guanidinylating reagents or protected guanidine analogs. Mono-Boc-protected guanidines (e.g., N-Boc-guanidine) leave an additional reactive nitrogen exposed, leading to unwanted side reactions such as over-alkylation or polymerization in complex synthetic sequences [1]. Conversely, triply-protected reagents like N,N′,N″-tri-Boc-guanidine are significantly less reactive towards amines and are better suited for alcohol guanidinylation under Mitsunobu conditions [2]. Activated reagents like N,N′-di-Boc-N″-triflylguanidine, while highly reactive, introduce a triflyl group that necessitates an additional deprotection step and may not be compatible with all downstream functional groups [3]. Furthermore, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, a common alternative, suffers from lower and more variable yields with deactivated aromatic amines compared to the reliable performance of N,N′-Di-Boc-guanidine-derived intermediates [4]. These factors make the direct substitution of N,N′-Di-Boc-guanidine with a generic 'protected guanidine' a high-risk proposition for process chemists and procurement specialists, as evidenced by the quantitative data below.

Mono-Boc-guanidine exposes an additional reactive nitrogen; may increase over-alkylation and side reactions.
Tri-Boc-guanidine shows limited amine reactivity and primarily suits Mitsunobu conditions; may not transfer to standard guanidinylation workflows.
Pyrazole-based reagents can produce variable yields with deactivated aromatic amines; substitution may introduce batch-to-batch inconsistency.

N,N′-Di-Boc-guanidine Performance Evidence


Synthesis Yield vs. Tri-Boc-guanidine

When synthesized from the common and inexpensive starting material guanidine hydrochloride, N,N′-Di-Boc-guanidine is obtained in a substantially higher isolated yield (91%) compared to the preparation of N,N′,N″-tri-Boc-guanidine, which is reported to have yields up to 83% under optimized conditions [1]. This difference is attributed to the controlled, selective introduction of two Boc groups in a single step versus the more challenging triple protection. For a procurement specialist, this translates to a lower cost per kilogram of the final protected intermediate due to better atom economy and higher throughput from the same starting material.

Synthesis yield
Reported
91% isolated yield
Supports lower cost per kilogram through higher atom economy vs. tri-Boc route
Comparator N,N′,N″-tri-Boc-guanidine yields up to 83% under optimized conditions
Synthetic Yield Process Chemistry Cost Efficiency

Aryl Guanidine Synthesis Yield vs. Pyrazole Reagent

In the critical application of converting poorly nucleophilic aromatic amines to their corresponding N,N′-di-Boc-protected guanidines, N,N′-Di-Boc-guanidine serves as the foundation for reagents that achieve significantly higher and more consistent yields than a common commercial alternative, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. Using a derivative of N,N′-Di-Boc-guanidine (specifically N,N′-di-Boc-thiourea activated by cyanuric chloride), yields with various amines reach up to 95% . In contrast, the guanidinylation of aniline with the comparator, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, is highly condition-dependent, yielding anywhere from 11% to 78% [1]. This variability can lead to significant process optimization challenges and failed batches in industrial settings.

Aryl amine yield
Head-to-head
Up to 95% (activated intermediate) vs. 11–78% (pyrazole reagent)
Reported higher and more consistent yields for poorly nucleophilic aromatic amines
Pyrazole reagent performance is highly condition-dependent; cross-study comparison
Guanidinylation Yield Aromatic Amines Synthetic Reliability

Reactivity: Versatile Nucleophile

N,N′-Di-Boc-guanidine functions as a versatile nucleophile, capable of reacting with a broad range of electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted guanidines, whereas many comparators are specialized electrophilic reagents. For instance, N,N′,N″-tri-Boc-guanidine is primarily limited to Mitsunobu reactions with alcohols to avoid unwanted side reactions [1]. Furthermore, while N,N′-di-Boc-N″-triflylguanidine is an excellent electrophilic guanidinylating agent for amines, it is incompatible with substrates bearing base-sensitive or nucleophilic groups that might attack the triflyl moiety [2]. The core N,N′-Di-Boc-guanidine structure therefore provides a balanced reactivity profile that is not dependent on a specific reaction type, offering synthetic chemists greater flexibility in route design and enabling its use in a wider array of transformations [3].

Reaction scope
Class-level
Broad nucleophilic profile; reacts with alkyl/aryl halides, acyl chlorides, isocyanates
Multi-purpose building block may simplify inventory compared to specialized electrophilic reagents
Tri-Boc and triflyl analogs are restricted to specific reaction classes
Reactivity Chemoselectivity Synthetic Utility

Purity & Stability: Crystalline Solid Advantage

Commercially, N,N′-Di-Boc-guanidine is a stable, white crystalline powder with a melting point of 141-144°C and a reported purity of up to 99.0% . In stark contrast, many functionalized or activated guanidinylating reagents are oils or low-melting solids that are more prone to decomposition upon storage. For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine has a significantly lower melting point (86-90°C) and is more hygroscopic . The high crystallinity and thermal stability of N,N′-Di-Boc-guanidine translate directly to easier handling, precise weighing, and long-term storage under ambient conditions (recommended at room temperature in a dry area) , minimizing waste and ensuring reproducibility in synthetic procedures.

Crystalline stability
Data to verify
White crystalline powder, mp 141–144 °C, commercial purity up to 99%
High thermal stability and non-hygroscopic nature support reliable long-term storage and precise weighing
Comparator pyrazole reagent mp 86–90 °C; stability advantage should be verified per batch
Purity Stability Handling Logistics

N,N′-Di-Boc-guanidine: Optimal Use Cases


Large-Scale Guanidine Intermediate Synthesis

Procurement of N,N′-Di-Boc-guanidine is highly recommended for projects requiring multi-kilogram production of a protected guanidine building block. The robust, high-yielding (91%) synthesis from inexpensive raw materials and its excellent stability as a crystalline solid (mp 141-144°C) make it a cost-effective and logistically sound choice for process chemistry. Its balanced reactivity allows for reliable scale-up without the need for specialized, hazardous reagents, in contrast to alternatives requiring heavy metal activators like HgCl2 or highly reactive triflyl groups.

Versatile Guanidine Synthon for R&D

For exploratory medicinal chemistry and early-stage drug discovery, N,N′-Di-Boc-guanidine provides a single, multi-functional building block. As established, it can be directly alkylated or acylated, or readily converted into more specialized electrophilic reagents like N,N′-di-Boc-N″-triflylguanidine [1]. This eliminates the need to procure and maintain an inventory of multiple, single-purpose guanidinylation reagents. Its performance as a precursor to reagents that achieve up to 95% yield in guanidinylating amines ensures that the investment in this core intermediate translates into high downstream synthetic efficiency.

SPPS & Combinatorial Library Construction

N,N′-Di-Boc-guanidine is the essential starting material for the preparation of N,N′-di-Boc-N″-triflylguanidine, which is a superior reagent for the solid-phase guanidinylation of resin-bound amines [1]. This application is critical for constructing combinatorial libraries of guanidine-containing peptides and peptidomimetics. The derived reagent yields a single, monoguanidinylated product in excellent yield, independent of the solid support, a key advantage for reliable automated synthesis [2]. Procuring the high-purity N,N′-Di-Boc-guanidine is the first and most critical step in ensuring the quality of the final guanidinylating reagent.

Application
Selection Property
Validation Focus
Large-scale guanidine intermediate synthesis
High synthetic yield and crystalline stability
Process cost analysis and logistics; scale-up reproducibility
Versatile guanidine synthon for R&D
Multi-functional building block with orthogonal protection
Synthetic route flexibility; downstream derivatization efficiency
SPPS and combinatorial library construction
Precursor to solid-phase guanidinylation reagent
Reaction consistency on resin; monoguanidinylated product fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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